N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Description
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C14H18N4O3S and its molecular weight is 322.38. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacology and Neuroscience
- Serotonin Receptor Activation : Compounds similar to N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide have been studied for their effects on serotonin receptors. For instance, thienopyrroles, which are structurally related, have shown to fully substitute for the 5-HT1A agonist LY293284 and induced a brief "serotonin syndrome," indicating 5-HT1A receptor activation (Blair et al., 1999).
Medicinal Chemistry and Drug Design
- Synthesis and Crystal Structure Analysis : Research has focused on synthesizing and analyzing the crystal structure of compounds similar to this compound. These studies aid in understanding the molecular docking within the active sites of enzymes and can be crucial for drug design (Al-Hourani et al., 2016).
Organic Chemistry and Synthesis
- Novel Synthesis Methods : Papers have been published on the improved synthesis methods and reactions of compounds with structural similarities to this compound, contributing to the field of organic chemistry (Obydennov et al., 2013).
Cancer Research
- Antitumor Activity : Research has also been conducted on the antitumor activities of compounds structurally related to this compound. Studies like these are crucial in the development of new anticancer agents (Lukka et al., 2012).
Neurology
- Neurokinin-1 Receptor Antagonism : Compounds with similar structures have been studied for their effectiveness as neurokinin-1 receptor antagonists, which has implications in treating conditions like depression and emesis (Harrison et al., 2001).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-9-6-12(17-21-9)16-14(20)13(19)15-7-11(18(2)3)10-4-5-22-8-10/h4-6,8,11H,7H2,1-3H3,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFRSJILLWKDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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